Methyl 6-amino-2-methoxynicotinate
Description
Contextualization as a Privileged Nicotinate (B505614) Scaffold
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The aminonicotinate core of Methyl 6-amino-2-methoxynicotinate is an example of such a scaffold. The 2-aminopyridine (B139424) motif is a well-established pharmacophore found in numerous biologically active compounds, particularly kinase inhibitors. nih.govnih.govmdpi.com Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. nih.govbohrium.com
The structure of this compound provides an ideal foundation for designing specific inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding site of many kinases, while the rest of the molecule serves as a framework for introducing further substitutions to achieve potency and selectivity. nih.govmdpi.com Researchers have successfully utilized aminopyridine-based structures to develop potent inhibitors for targets like Tropomyosin receptor kinase (TRK) nih.govbohrium.com, Cyclin-Dependent Kinase 8 (CDK8) nih.gov, and Bruton's Tyrosine Kinase (BTK) mdpi.com, underscoring the privileged nature of this scaffold in drug discovery.
Strategic Importance as a Versatile Synthetic Intermediate
The strategic value of this compound lies in its utility as a versatile synthetic intermediate. thieme-connect.comresearchgate.net It serves as a crucial building block for constructing complex heterocyclic systems, most notably fused 2-pyridones. thieme-connect.comresearchgate.netthieme-connect.com The presence of multiple reactive sites on the molecule allows for sequential and regioselective modifications.
The first reported synthesis of this compound highlighted its role as a valuable, previously unavailable building block. thieme-connect.comresearchgate.net The synthesis starts from commercially available 2,6-dichloronicotinic acid and proceeds through several key transformations, including regioselective methoxylation and amination, to yield the final product. thieme-connect.com This multi-step synthesis, which has been optimized using modern techniques like microwave irradiation and flow chemistry, underscores the deliberate effort to access this intermediate for further elaboration. thieme-connect.comresearchgate.netethernet.edu.et Once obtained, the ortho-aminocarboxylate arrangement can be readily transformed into a variety of fused heterocyclic rings, demonstrating its broad synthetic potential. thieme-connect.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | methyl 6-amino-2-methoxypyridine-3-carboxylate |
| Molecular Formula | C₈H₁₀N₂O₃ |
| CAS Number | 1227048-93-2 bldpharm.com |
| Canonical SMILES | COC1=NC(=C(C=C1)C(=O)OC)N |
| Alternate Name | Methyl 6-amino-2-methoxypyridine-3-carboxylate |
Delineation of Key Research Themes
Research involving this compound is centered on several key themes:
Advanced Synthetic Methodologies: A significant research focus was the development of an efficient and regioselective synthesis for the compound itself. The pioneering work in this area employed a combination of microwave-assisted reactions and continuous-flow hydrogenation to improve yields and product purity. thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net This highlights a broader theme in modern chemistry focused on utilizing enabling technologies to access complex molecules that are not commercially available. thieme-connect.com
Construction of Fused Heterocyclic Systems: The primary application of this compound is as a precursor for fused 2-pyridone systems. thieme-connect.comresearchgate.net The ortho-aminocarboxypyridine fragment is designed for facile cyclization reactions to construct bicyclic and polycyclic frameworks, which are of significant interest in medicinal chemistry. thieme-connect.com
Scaffold for Kinase Inhibitor Discovery: A major research driver is the use of the aminopyridine scaffold, for which this compound is a key representative, in the design of kinase inhibitors for therapeutic applications. nih.govnih.govmdpi.combohrium.com Studies have demonstrated the successful design and synthesis of derivatives targeting various kinases implicated in cancer and other diseases. These efforts involve modifying the core structure to achieve high potency and selectivity for the desired biological target. nih.govnih.govresearchgate.net
Table 2: Examples of Kinase Inhibitors Derived from Aminopyridine Scaffolds
| Target Kinase | Compound Class | Therapeutic Area |
|---|---|---|
| Tropomyosin receptor kinase (TRK) nih.govbohrium.comresearchgate.net | Aminopyrimidine derivatives | Cancer |
| Cyclin-Dependent Kinase 8 (CDK8) nih.gov | 2-Amino-pyridine derivatives | Colorectal Cancer |
| Bruton's Tyrosine Kinase (BTK) mdpi.com | 5-Phenoxy-2-aminopyridine derivatives | Hematological Tumors |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKRFSWBXGFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457201 | |
| Record name | Methyl 6-amino-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149539-81-1 | |
| Record name | Methyl 6-amino-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Process Engineering of Methyl 6 Amino 2 Methoxynicotinate
Foundational Synthetic Methodologies
Modern synthetic chemistry offers a toolbox of advanced methods that overcome the limitations of traditional batch processing, such as long reaction times, low yields, and poor selectivity. Technologies like microwave-assisted synthesis and continuous flow chemistry are at the forefront of process intensification for compounds like Methyl 6-amino-2-methoxynicotinate.
Microwave-Accelerated Reaction Pathways for this compound Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govbeilstein-journals.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. mdpi.com This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that minimizes the formation of byproducts. beilstein-journals.org
In the context of synthesizing substituted aminopyridines, microwave assistance has proven highly effective. For instance, the amination of 2-chloronicotinic acid derivatives, a key transformation for accessing the amino functionality in the target molecule, can be achieved with high yields under microwave irradiation. researchgate.net Studies on analogous systems, such as the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines, demonstrate the superiority of microwave heating, which provides the desired products in significantly shorter times than conventional methods. rsc.org Similarly, the synthesis of various 2-aminopyridine (B139424) derivatives has been successfully conducted using microwave-assisted multicomponent reactions, highlighting the broad applicability of this technology. nih.govresearchgate.net
The synthesis of this compound, likely proceeding via a nucleophilic aromatic substitution of a halogenated precursor, is an ideal candidate for microwave acceleration. The reaction would involve displacing a chlorine atom at the 6-position of a 2-methoxynicotinate precursor with an amino group. Based on analogous transformations, this process under microwave irradiation would be expected to proceed rapidly and in high yield.
| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Yield Improvement |
|---|---|---|---|
| Amination of 2-Chloropyrimidines | Several hours | 10-30 minutes | Significant |
| Synthesis of 2-Aminonicotinic Acids | >12 hours | 1.5-2 hours | High |
| Multicomponent Pyridine (B92270) Synthesis | 10-16 hours | 20-30 minutes | Moderate to High |
Flow Chemistry and Microfluidic Approaches in this compound Production
Flow chemistry, executed in microreactors or continuous flow systems, represents a paradigm shift from traditional batch production. This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved product consistency, and higher yields. The high surface-area-to-volume ratio in microfluidic channels allows for extremely efficient heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions.
The synthesis of heterocyclic compounds, including pyridine derivatives, is well-suited for continuous flow processing. Flow systems can be designed for multi-step sequences, enabling the production of complex molecules like this compound in an integrated and automated fashion. For example, a flow process could be envisioned where a dihalogenated pyridine precursor is sequentially functionalized in different reactor coils, with reagents introduced at specific points along the flow path. This approach minimizes the handling of potentially unstable intermediates and allows for safe operation at elevated temperatures and pressures, further accelerating reaction rates.
Combining microwave technology with continuous flow reactors offers further synergistic advantages, enabling rapid, one-step synthesis of pyridines and dihydropyridines with high efficiency and control. chemrxiv.org This integrated approach could be applied to the key bond-forming reactions in the synthesis of this compound, facilitating rapid process optimization and scalable, on-demand manufacturing.
Regioselective Control in this compound Functionalization
Achieving precise regiochemical control is a critical challenge in the synthesis of polysubstituted aromatic heterocycles. For this compound, the distinct placement of the amino and methoxy (B1213986) groups at the C6 and C2 positions, respectively, requires highly selective synthetic methods. The reactivity of the pyridine ring is influenced by the directing effects of existing substituents, particularly the electron-withdrawing carboxylate group.
When starting from a precursor like methyl 2,6-dichloronicotinate, the sequential substitution of the two chlorine atoms must be carefully controlled. Research has shown that the regioselectivity of nucleophilic aromatic substitution (SNAr) on this scaffold is highly dependent on the reaction conditions and the nature of the nucleophile.
Substitution with Alkoxides: In the reaction with alkali metal alkoxides, non-polar, aprotic solvents favor the substitution of the chlorine atom ortho to the 3-substituent (the C2 position). researchgate.net This selectivity is attributed to the coordination of the alkali metal counter-ion with the ester group, which directs the incoming nucleophile to the proximate C2 position via a cyclic transition state. researchgate.net
Substitution with Amines: Conversely, palladium-catalyzed amination or SNAr reactions with amines on 2,6-dichloronicotinic acid methyl ester have been reported to predominantly yield the 2-amino regioisomer. acs.org
Catalyst and Solvent Effects: The choice of catalyst can also dictate the outcome. For instance, a DABCO-catalyzed reaction of methyl 2,6-dichloronicotinate with phenols resulted in exclusive substitution at the C6 position. researchgate.net Furthermore, the solvent's ability to act as a hydrogen-bond acceptor can dramatically influence regioselectivity, with the potential to switch the preferred site of attack from one position to the other. researchgate.net
This deep understanding of directing effects allows for the rational design of a synthetic sequence. To obtain this compound, one could first introduce the methoxy group at the C2 position using sodium methoxide (B1231860) in a non-polar solvent, and subsequently introduce the amino group at the C6 position.
Strategic Precursors and Building Blocks for this compound
The efficient construction of the target molecule relies on the selection of appropriate starting materials. Halogenated pyridine carboxylates, particularly dichloronicotinic acid and its derivatives, serve as powerful and versatile precursors.
Utilization of Halogenated Pyridine Carboxylates in this compound Synthesis
Halogenated pyridines are cornerstone building blocks in heterocyclic chemistry due to the ability of the halogen atoms to function as excellent leaving groups in nucleophilic aromatic substitution and as handles for transition-metal-catalyzed cross-coupling reactions. For the synthesis of this compound, a precursor such as methyl 6-chloro-2-methoxynicotinate would be an ideal intermediate.
The synthesis of this intermediate could itself start from a dihalogenated pyridine. The subsequent step, the amination of the remaining chloro-substituent, can be accomplished through various methods. While direct SNAr with ammonia (B1221849) or an ammonia equivalent is possible, palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) offers a milder and more general alternative, compatible with a wide range of amines. nih.govwiley.com This catalytic approach is particularly valuable for coupling less nucleophilic amines or when forcing conditions (high temperature and pressure) are undesirable.
Methodologies for Derivation from 2,6-Dichloronicotinic Acid
A practical and widely applicable route to this compound starts from the commercially available 2,6-dichloronicotinic acid. This strategy involves a logical sequence of transformations where regioselectivity is paramount.
Esterification: The synthesis typically begins with the esterification of the carboxylic acid to form methyl 2,6-dichloronicotinate. This step prevents the acidic proton from interfering with subsequent base-mediated substitution reactions and activates the pyridine ring towards nucleophilic attack.
Regioselective Methoxylation: The first nucleophilic substitution is the introduction of the methoxy group. As discussed previously, reacting methyl 2,6-dichloronicotinate with sodium methoxide in a non-polar solvent like THF or toluene (B28343) can selectively yield methyl 6-chloro-2-methoxynicotinate. researchgate.net The chelation of the sodium ion between the ester's carbonyl oxygen and the pyridine nitrogen directs the methoxide to the C2 position.
Amination: The final step is the substitution of the remaining chlorine atom at the C6 position with an amino group. This can be achieved by heating with ammonia in a suitable solvent. Alternatively, a palladium-catalyzed amination reaction can be employed for a more controlled transformation, potentially leading to higher yields and cleaner product formation. acs.orgacs.org
This stepwise, regiocontrolled approach, starting from a simple dihalogenated precursor, provides a robust and scalable pathway to the target compound.
| Synthetic Step | Precursor | Key Reagents | Primary Product | Controlling Factor |
|---|---|---|---|---|
| Esterification | 2,6-Dichloronicotinic Acid | Methanol (B129727), Acid Catalyst | Methyl 2,6-dichloronicotinate | Standard procedure |
| Regioselective Methoxylation | Methyl 2,6-dichloronicotinate | Sodium Methoxide, Non-polar solvent | Methyl 6-chloro-2-methoxynicotinate | Chelation control directing to C2 |
| Amination | Methyl 6-chloro-2-methoxynicotinate | Ammonia or Pd-catalyst/Amine source | This compound | SNAr or Catalysis |
Process Optimization and Scale-Up Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound derivatives presents numerous challenges. Process optimization is critical to ensure economic viability, consistent product quality, and operational safety. Key considerations include reaction kinetics, catalyst selection and longevity, solvent effects, and downstream processing. The scale-up of synthetic routes requires a deep understanding of thermochemistry and mass transfer to manage reaction exotherms and ensure efficient mixing. In this context, continuous flow technologies and automated high-throughput synthesis platforms have emerged as powerful tools for addressing these challenges.
Continuous Flow Hydrogenation Technologies for this compound Derivatives
Continuous flow hydrogenation has become an increasingly important technology in the pharmaceutical and fine chemical industries for the reduction of aromatic systems, such as the pyridine ring in this compound derivatives. researchgate.net This approach offers several advantages over traditional batch hydrogenation, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to operate at high pressures and temperatures with greater ease. mdpi.com
The hydrogenation of substituted pyridines to the corresponding piperidines often requires forcing conditions due to the aromatic stability of the pyridine nucleus. researchgate.net Continuous flow reactors, such as packed-bed reactors containing heterogeneous catalysts, are well-suited for such transformations. The use of pre-packed catalyst cartridges, for instance with catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on carbon (Rh/C), allows for safe and efficient handling of these pyrophoric reagents. researchgate.net
For the hydrogenation of a hypothetical derivative of this compound, a continuous flow setup would typically involve dissolving the substrate in a suitable solvent and pumping it through a heated and pressurized reactor containing the catalyst bed. The hydrogen source can be a gas cylinder or generated in situ. The reaction parameters can be systematically optimized to achieve high conversion and selectivity.
Below is a representative data table illustrating the optimization of continuous flow hydrogenation for a substituted pyridine, which serves as a model for the synthesis of piperidine (B6355638) derivatives from this compound derivatives.
| Entry | Catalyst | Pressure (bar) | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) |
| 1 | 10% Pd/C | 50 | 80 | 1.0 | 85 |
| 2 | 10% Pd/C | 80 | 80 | 1.0 | >99 |
| 3 | 5% Pt/C | 80 | 80 | 1.0 | 92 |
| 4 | 5% Rh/C | 80 | 80 | 1.0 | >99 |
| 5 | 10% Pd/C | 80 | 100 | 0.5 | >99 |
This table presents illustrative data based on typical conditions for pyridine hydrogenation in continuous flow systems. researchgate.netmdpi.com
Automation in High-Throughput Synthesis of this compound Analogs
High-throughput synthesis (HTS) and laboratory automation have revolutionized the process of drug discovery and development by enabling the rapid synthesis and screening of large libraries of compounds. For the generation of analogs of this compound, automated platforms can be employed to explore a wide range of structural diversity, leading to the identification of molecules with improved properties.
Automated synthesis platforms typically consist of robotic liquid handlers, parallel reactors, and integrated purification and analysis systems. These systems can perform a variety of chemical transformations, including cross-coupling reactions, aminations, and multicomponent reactions, which are relevant for the derivatization of the this compound scaffold. For instance, the amino group at the 6-position can be readily acylated or alkylated, while the pyridine ring can be further functionalized using modern cross-coupling methodologies.
A key aspect of automated high-throughput synthesis is the use of design of experiments (DoE) to efficiently map the reaction space and identify optimal conditions. This involves systematically varying parameters such as catalyst, ligand, base, solvent, and temperature.
The following table provides a conceptual example of a high-throughput screen for the synthesis of N-aryl analogs of this compound via a Buchwald-Hartwig amination reaction.
| Experiment | Aryl Halide | Catalyst | Ligand | Base | Yield (%) |
| A1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | K₃PO₄ | 78 |
| A2 | 4-Bromotoluene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 85 |
| A3 | 4-Chloroanisole | Pd₂(dba)₃ | RuPhos | K₂CO₃ | 65 |
| B1 | 3-Bromo-pyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | 72 |
| B2 | 3-Bromo-pyridine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 81 |
| B3 | 3-Chloro-N,N-dimethylaniline | Pd₂(dba)₃ | RuPhos | K₂CO₃ | 55 |
This table is a conceptual representation of a high-throughput experiment for the synthesis of analogs of this compound.
By integrating synthesis, purification, and analysis, automated platforms can significantly accelerate the medicinal chemistry cycle of design, make, and test. This allows for the rapid generation of structure-activity relationship (SAR) data, which is crucial for the optimization of lead compounds.
Chemical Reactivity and Transformational Chemistry of Methyl 6 Amino 2 Methoxynicotinate
Derivatization Pathways to Fused Pyridone Systems
The structure of methyl 6-amino-2-methoxynicotinate makes it an ideal precursor for the construction of fused pyridone systems, which are core structures in many biologically active molecules.
Cyclization and Annulation Strategies for 2-Pyridone Scaffolds
This compound is a key starting material for synthesizing fused 2-pyridone scaffolds. researchgate.netresearchgate.net These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural products and their association with a wide range of biological activities, including anticancer and antiviral properties. iipseries.org The synthesis of these complex structures often involves cyclization and annulation reactions. Annulation of pyridine (B92270) derivatives with electrophiles is a common and effective strategy for creating a diverse array of 2-pyridone derivatives. iipseries.org
Transition metal-catalyzed reactions, such as those involving C-H activation and cross-coupling, have become powerful tools for constructing 2-pyridone scaffolds. iipseries.org For instance, ruthenium-catalyzed annulation between acylamides and disubstituted alkynes provides a route to substituted 2-pyridone derivatives. iipseries.org Another approach involves the Vilsmeier-Haack reaction of α-acetyl-α-carbamoyl ketene (B1206846) derivatives to produce 4-halogenated 2(1H)-pyridones in a one-pot synthesis. iipseries.org
Elaboration of this compound into Complex Heterocycles
The strategic placement of functional groups on the this compound ring allows for its elaboration into more complex heterocyclic systems. For example, it serves as a building block for the preparation of fused 2-pyridones. researchgate.netresearchgate.netresearchgate.net The synthesis of a potent dopamine (B1211576) D2 and D3 and serotonin-3 (5-HT3) receptor antagonist, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, utilizes a derivative of this compound. researchgate.net The synthesis of this complex molecule involves several steps, including bromination and alkaline hydrolysis of a precursor derived from methyl 2-amino-6-methoxynicotinate. researchgate.net
Furthermore, the reactivity of the core structure can be harnessed to construct fused ring systems. For example, the synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones can be achieved from substituted 2-alkoxynicotinates through a one-pot deprotection-cyclization reaction. researchgate.net
Functional Group Interconversions and Coupling Reactions
The functional groups of this compound and its analogs can be readily transformed and utilized in various coupling reactions to generate a wide array of derivatives.
Oxidative and Reductive Transformations of this compound and Analogs
The functional groups on this compound and its analogs are amenable to various oxidative and reductive transformations. For instance, the aldehyde group in a related compound, methyl 2-formyl-6-methoxynicotinate, can be reduced to an alcohol using reducing agents like sodium borohydride (B1222165) or oxidized to a carboxylic acid. smolecule.com Similarly, the iodine atom in methyl 6-hydroxy-5-iodonicotinate can be reduced to a hydrogen atom.
The ester group of methyl 6-methoxynicotinate can be reduced to an alcohol. For example, treatment of methyl 5-bromo-6-methoxynicotinate with diisobutylaluminium hydride (DIBAL-H) leads to the reduction of the ester to a primary alcohol. google.com These transformations provide access to a variety of functionalized pyridine derivatives for further synthetic manipulations.
Cross-Coupling Methodologies Involving this compound (e.g., Suzuki-Miyaura)
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are widely used to modify pyridine rings. sigmaaldrich.cnlibretexts.orgrsc.org This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org
Halogenated derivatives of this compound are excellent substrates for Suzuki-Miyaura coupling. For example, methyl 6-hydroxy-5-iodonicotinate readily participates in palladium-catalyzed coupling reactions with boronic acids to create biaryl structures. The reactivity of the halide in these couplings generally follows the trend I > Br > Cl. vanderbilt.edu The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reactivity of less reactive chlorides. libretexts.org
The Suzuki-Miyaura reaction has been successfully applied to a variety of pyridine-based substrates, including those with sensitive functional groups. For instance, Boc-protected aminomethyltrifluoroborates have been coupled with a range of aryl and heteroaryl chlorides, demonstrating the broad applicability of this methodology. nih.gov
Table 1: Examples of Cross-Coupling Reactions with Pyridine Derivatives
| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
| 5-chloro-2-methoxypyridine | Boc-protected secondary aminomethyltrifluoroborate | XPhos-Pd-G2 A | Corresponding aminomethylated pyridine | 92 | nih.gov |
| 4-chloroanisole | Potassium phthalimidomethyltrifluoroborate | PdCl₂(MeCN)₂ | N-(4-methoxybenzyl)phthalimide | 56 | nih.gov |
| 2-chloropyridine with a methoxy (B1213986) substituent | Boc-protected secondary aminomethyltrifluoroborate | XPhos-Pd-G2 A | Corresponding aminomethylated pyridine | 49 | nih.gov |
| 3-chloropyridine | Boc-protected secondary aminomethyltrifluoroborate | XPhos-Pd-G2 A | Corresponding aminomethylated pyridine | 85 | nih.gov |
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms of this compound and its derivatives is crucial for optimizing reaction conditions and predicting product outcomes. For instance, in the Suzuki-Miyaura coupling, the generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
The regioselectivity of reactions involving substituted pyridines is a key area of mechanistic study. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) shows high regioselectivity for substitution at the 6-position in N,N-dimethylformamide (DMF) and methanol (B129727). researchgate.net In contrast, the same reaction in tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) provides the 2-methoxy isomer as the main product. researchgate.net These differences in selectivity highlight the significant influence of the solvent on the reaction pathway.
Furthermore, photochemical reactions of related 2-alkoxynicotinates have been shown to yield cage-type photodimers, with the reaction mechanism likely involving an excimer intermediate. acs.org In-depth mechanistic studies, often employing techniques like electroanalytical methods, can lead to significant improvements in reaction efficiency and yield. acs.org
Electrophilic and Nucleophilic Substitution Mechanisms on the Pyridine Core
The pyridine ring of this compound possesses a unique electronic landscape that dictates its reactivity towards electrophilic and nucleophilic substitution reactions. The presence of both an electron-donating amino group and a methoxy group, along with an electron-withdrawing methyl ester group, creates a complex interplay of activating and deactivating effects.
Electrophilic Substitution:
The amino group at the 6-position and the methoxy group at the 2-position are ortho, para-directing and activating groups. They increase the electron density of the pyridine ring, particularly at the positions ortho and para to them, making the ring more susceptible to electrophilic attack. However, the nitrogen atom in the pyridine ring is inherently electron-withdrawing, deactivating the ring towards electrophilic substitution compared to benzene. The ester group at the 3-position is a deactivating group, further reducing the reactivity of the ring towards electrophiles.
The regioselectivity of electrophilic substitution is determined by the combined directing effects of the substituents. The amino group strongly directs electrophiles to the 5-position. The methoxy group also directs to the 3 and 5-positions. The interplay of these groups suggests that the 5-position is the most likely site for electrophilic attack.
Nucleophilic Substitution:
The pyridine ring is generally more reactive towards nucleophilic substitution than benzene, especially at the 2-, 4-, and 6-positions, due to the electron-withdrawing nature of the ring nitrogen. In this compound, the methoxy group at the 2-position is a potential leaving group for nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing ester group at the 3-position can further facilitate this process by stabilizing the Meisenheimer complex intermediate.
A study on the synthesis of methyl 2-amino-6-methoxynicotinate reported a microwave-induced regioselective 6-methoxylation, which implies a nucleophilic substitution of a leaving group at the 6-position by a methoxide ion. researchgate.netresearchgate.net This highlights the susceptibility of the 6-position to nucleophilic attack, especially when activated by a suitable leaving group.
Photochemical Rearrangements and Dimerization Pathways of Nicotinate (B505614) Esters
The photochemical behavior of nicotinate esters, including derivatives like this compound, has been a subject of interest due to their potential to undergo unique rearrangements and dimerization reactions upon irradiation. acs.orgnih.gov
Photodimerization:
Studies on 2-alkoxynicotinic acid alkyl esters have shown that irradiation can lead to the formation of cage-type photodimers. acs.orgnih.gov This reaction is influenced by the substituents on the pyridine ring. For instance, an additional methyl group at the 6-position was found to prevent dimerization. acs.org While the specific photodimerization of this compound is not explicitly detailed in the provided results, the general reactivity of related nicotinate esters suggests that it could potentially undergo similar [4π + 4π] photodimerization pathways. acs.org The formation of an excimer, an excited-state dimer, has been observed for methyl 2-methoxynicotinate at low temperatures, which is a potential intermediate in photodimerization. acs.orgnih.gov
Photo-Fries Rearrangement:
When a phenyl ester of 2-methoxynicotinate is photolyzed, a photo-Fries rearrangement occurs, leading to 1,3- and 1,5-rearranged products where the acyl group migrates from the ester oxygen to the phenyl ring. acs.org This type of rearrangement is a known photochemical reaction for aryl esters. acs.org
Radical Functionalization:
Recent research has demonstrated a photochemical method for the functionalization of pyridines via pyridinyl radicals. recercat.catresearchgate.netacs.org This process involves the single-electron reduction of pyridinium (B92312) ions to generate pyridinyl radicals, which can then couple with other radicals. recercat.catresearchgate.netacs.org While not directly studying this compound, this methodology has been successfully applied to various nicotinate esters, showing a preference for C6 functionalization. recercat.catacs.org This suggests a potential pathway for the selective functionalization of the pyridine core under photochemical conditions.
Palladium(II)-Catalyzed Reactions and Proposed Intermediates
Palladium(II) catalysts are versatile tools for a variety of organic transformations, including cross-coupling reactions and C-H functionalization. The reactivity of this compound in the presence of palladium(II) catalysts is of significant interest for the synthesis of complex molecules.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds. In the context of substituted pyridines, these reactions are valuable for introducing aryl or other organic fragments. For instance, a Suzuki-Miyaura coupling reaction has been used to synthesize biphenyl (B1667301) pyridine compounds from a chlorinated nicotinate precursor. sci-hub.se A general synthesis of 5-arylnicotinates has been achieved through the palladium-catalyzed coupling of arylboronic acids with 5-bromonicotinates. lookchem.com These examples highlight the utility of palladium catalysis in functionalizing the pyridine ring of nicotinate derivatives at various positions.
Proposed Intermediates:
The mechanism of palladium(II)-catalyzed reactions often involves several key intermediates. In the context of a Catellani-type reaction, which involves the ortho C-H functionalization of an aryl halide, a key intermediate is an aryl norbornylpalladacycle. aablocks.com For oxidative coupling reactions catalyzed by palladium(II)-amino acid complexes, a proposed mechanism involves the transmetalation of a boronic acid onto the palladium center, followed by migratory insertion of an olefin and subsequent reductive elimination. mdpi.com
In a palladium-catalyzed alkoxyacyloxylation reaction of N-allyl-2-aminophenols, an intermediate is formed through the attack of a nucleophile on a palladium-activated alkene. nih.gov While the specific intermediates for reactions involving this compound would depend on the exact reaction conditions and substrates, the general principles of palladium catalysis suggest the involvement of oxidative addition, transmetalation, migratory insertion, and reductive elimination steps, with the formation of various organopalladium species.
Interactive Data Table: Palladium(II)-Catalyzed Reactions of Nicotinate Derivatives
| Reaction Type | Catalyst | Substrates | Product | Reference |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl2 | Methyl 2-chloro-6-methoxynicotinate, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | Methyl 6-methoxy-2-(prop-1-en-2-yl)nicotinate | google.com |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Methyl 5-bromonicotinate, Arylboronic acid | 5-Arylnicotinates | lookchem.com |
| Suzuki-Miyaura Coupling | Not specified | 2,6-dichloronicotinic acid derivative, Phenylboronic acid derivative | Biphenyl pyridine compound | sci-hub.se |
Pharmacological and Biological Research Applications of Methyl 6 Amino 2 Methoxynicotinate Derivatives
Design and Synthesis of Bioactive Compounds Based on the Methyl 6-amino-2-methoxynicotinate Scaffold
The versatility of the this compound core has been exploited to create novel compounds with potential therapeutic applications.
Methyl 2-amino-6-methoxynicotinate is a key building block in the synthesis of fused 2-pyridones. researchgate.netresearchgate.net The synthesis process involves sequential microwave-induced regioselective 6-methoxylation and esterification, followed by a microwave-induced reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions. researchgate.net These fused 2-pyridone structures have been investigated for their potential as antibacterial agents. researchgate.net A series of 4-anilino-5-carboxamido-2-pyridones were designed and synthesized to act as MEK1 inhibitors. researchgate.net
Novel isatin-nicotinohydrazide hybrids have been designed and synthesized as promising anti-tubercular and antibacterial agents. nih.govresearchgate.net The synthesis involves the reflux of methyl 6-methoxynicotinate with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) to produce key nicotinohydrazide intermediates. nih.govtandfonline.com These intermediates are then reacted with N-substituted indoline-2,3-dione derivatives in absolute ethanol (B145695) with a catalytic amount of glacial acetic acid to yield the final hybrid compounds. nih.gov Some of these hybrids have demonstrated potent activity against drug-susceptible and resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net For instance, hybrids 5g and 5h showed excellent activity against an isoniazid/streptomycin-resistant strain of M. tuberculosis. nih.govresearchgate.net
Table 1: Antitubercular Activity of Selected Isatin-Nicotinohydrazide Hybrids
| Compound | MIC against M. tuberculosis (ATCC 27294) (µg/mL) | MIC against Isoniazid/Streptomycin resistant M. tuberculosis (ATCC 35823) (µg/mL) |
|---|---|---|
| 5d | 0.24 | Not Reported |
| 5g | 0.24 | 3.9 |
| 5h | 0.24 | 3.9 |
| Isoniazid (INH) | 0.24 | Not Applicable |
Data sourced from a study on novel isatin-nicotinohydrazide hybrids. nih.govresearchgate.net
A series of novel biphenyl (B1667301) pyridines have been designed and synthesized as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. sci-hub.se The synthesis of these analogs can start from 2,6-dichloronicotinic acid, which undergoes methylation and methyl ester formation. sci-hub.se A Suzuki-Miyaura coupling reaction is then used to introduce the biphenyl moiety. sci-hub.se Subsequent reduction and further modifications lead to the final biphenyl pyridine (B92270) compounds. sci-hub.se One such compound, 2-(((2-Methoxy-6-(2-methyl-[1,1′-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol, was found to be a potent inhibitor of the PD-1/PD-L1 interaction. sci-hub.se
Elucidation of Molecular Mechanisms of Action for this compound Derivatives
Understanding the molecular interactions of these derivatives is crucial for their development as therapeutic agents.
Derivatives of this compound have been shown to interact with several key microbial enzymes.
DNA Gyrase and Topoisomerase IV : Fused 2-pyridone derivatives have been identified as a new class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. researchgate.net One such compound, ABT-719, has shown unique activity against resistant E. coli DNA gyrase and topoisomerase IV. researchgate.net Genetic analysis in E. coli has indicated that the primary target of these 2-pyridone drugs is DNA gyrase. researchgate.net
DprE1 and InhA : Molecular docking studies on isatin-nicotinohydrazide hybrids have suggested that they may exert their antitubercular effects by inhibiting key enzymes in the M. tuberculosis cell wall synthesis pathway. nih.govtandfonline.com Specifically, the flavoenzyme Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase (DprE1) and enoyl-acyl carrier protein reductase (InhA) have been identified as probable enzymatic targets. nih.govtandfonline.com The docking studies explored the binding interactions of the most active compounds within the active sites of these enzymes. nih.govresearchgate.net
Table 2: Investigated Enzymatic Targets of this compound Derivatives
| Derivative Class | Investigated Enzymatic Target(s) | Key Findings |
|---|---|---|
| Fused 2-Pyridones | DNA Gyrase, Topoisomerase IV | Primary target identified as DNA gyrase in E. coli. researchgate.net |
| Isatin-Nicotinohydrazide Hybrids | DprE1, InhA | DprE1 proposed as a probable enzymatic target based on molecular docking. nih.govtandfonline.com |
Derivatives based on the this compound scaffold have also been explored for their ability to modulate various receptors.
GABAA, Serotonin, and Dopamine (B1211576) Receptors : An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid has been described. researchgate.net This compound is a carboxylic acid moiety of a potent dopamine D2 and D3, and serotonin-3 (5-HT3) receptor antagonist. researchgate.net The synthesis starts from methyl 2,6-difluoropyridine-3-carboxylate. researchgate.net
CXCR3 : The 3H-pyrido[2,3-d]pyrimidin-4-one compounds, which are structurally related to fused 2-pyridones, have been reported as nanomolar antagonists of the CXC chemokine receptor-3 (CXCR3). researchgate.net This receptor is predominantly expressed on activated T lymphocytes and is involved in inflammatory conditions. researchgate.net
Kinase Inhibition Profiling and Pathway Analysis (e.g., RIPK1, MEK1, Syk, PD-1/PD-L1)
The this compound core structure has been ingeniously modified to create potent and selective inhibitors of various kinases and immune checkpoint proteins, which are critical targets in oncology, inflammation, and autoimmune diseases.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition:
Derivatives of the closely related 5-bromo-2-methoxynicotinic acid have been utilized in the synthesis of aminopyrrolotriazines, which act as inhibitors of RIPK1. google.com RIPK1 is a crucial mediator of programmed necrosis (necroptosis) and inflammation, making its inhibition a promising strategy for treating conditions like inflammatory bowel disease, psoriasis, and rheumatoid arthritis. google.com The development of these inhibitors showcases the utility of the substituted nicotinic acid framework in accessing complex heterocyclic systems with specific kinase inhibitory activity. google.com
Mitogen-Activated Protein Kinase Kinase 1 (MEK1) Inhibition:
The chemical scaffold of this compound is related to starting materials like methyl 2-chloro-6-methoxynicotinate, which has been used to synthesize 4-anilino-5-carboxamido-2-pyridone derivatives as potent MEK1 inhibitors. googleapis.com MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. The design of these inhibitors involved a combination of medicinal chemistry, computational chemistry, and structural elucidation to explore the effects of different substitutions on the pyridone core. researchgate.net
Spleen Tyrosine Kinase (Syk) Inhibition:
While direct derivatives of this compound as Syk inhibitors are not extensively documented in the provided context, the broader class of pyridine-based compounds has been explored for this purpose. For instance, novel 1,6-naphthyridines have been identified as potent inhibitors of spleen tyrosine kinase (Syk). googleapis.com Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells, and its inhibition is a therapeutic approach for autoimmune and inflammatory diseases such as rheumatoid arthritis and asthma. googleapis.com
PD-1/PD-L1 Interaction Inhibition:
A series of novel biphenyl pyridine derivatives have been designed and synthesized as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. sci-hub.se This interaction is a major immune checkpoint pathway that tumor cells exploit to evade the immune system. One of the most potent compounds, 2-(((2-Methoxy-6-(2-methyl-[1,1′-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol (compound 24), demonstrated an impressive half-maximal inhibitory concentration (IC50) of 3.8 ± 0.3 nM in a TR-FRET assay. sci-hub.se This compound not only blocked the PD-1/PD-L1 interaction but also enhanced the killing of tumor cells by immune cells and showed significant in vivo antitumor activity in a mouse model. sci-hub.se
| Compound/Derivative Class | Target | Key Findings | Reference |
| Aminopyrrolotriazines | RIPK1 | Utilized 5-bromo-2-methoxynicotinic acid in synthesis; potential for treating inflammatory diseases. | google.comgoogle.com |
| 4-Anilino-5-carboxamido-2-pyridones | MEK1 | Synthesized from methyl 2-chloro-6-methoxynicotinate; potent inhibitors of the RAS/RAF/MEK/ERK pathway. | googleapis.comresearchgate.net |
| Biphenyl Pyridines | PD-1/PD-L1 | Compound 24 inhibits PD-1/PD-L1 interaction with an IC50 of 3.8 ± 0.3 nM and shows in vivo antitumor activity. | sci-hub.se |
Structure-Activity Relationship (SAR) and Ligand Design Principles
The biological activity of derivatives of this compound is finely tuned by their structural modifications. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drug candidates.
Systematic modifications of the this compound scaffold have been explored to enhance its biological activity. For instance, in the development of isatin-nicotinohydrazide hybrids for antitubercular activity, methyl 6-methoxynicotinate was used as a key starting material. nih.gov The subsequent SAR studies revealed that N-benzylation or N-methylation of the isatin (B1672199) ring could enhance the activity by 2-4 fold compared to the unsubstituted analogues. nih.gov
In another study focusing on antimalarial agents, derivatives of methyl 6-methoxynicotinate were synthesized and their SAR was investigated. acs.org Modifications to the oxime functionality and substituents on the aromatic rings were explored. For example, replacing a hydroxyl group with an amino group in one series of compounds led to a more active oxime against P. falciparum. acs.org Furthermore, replacing the oxime with an alcohol group resulted in a tenfold increase in activity compared to the parent compound. acs.org These examples highlight how systematic chemical modifications can significantly impact the bioactivity of the resulting compounds.
Computational modeling and molecular docking are indispensable tools in the rational design of drugs based on the this compound scaffold. These techniques provide insights into the binding modes of the inhibitors with their target proteins, guiding the design of new derivatives with improved affinity and selectivity.
In the development of MEK1 inhibitors, computational chemistry was used in conjunction with medicinal chemistry and structural elucidation to design a new series of 4-anilino-5-carboxamido-2-pyridones. researchgate.net Similarly, for the PD-1/PD-L1 inhibitors, the design of the biphenyl pyridine series was guided by the goal of identifying small-molecule inhibitors that could mimic the action of monoclonal antibodies. sci-hub.se Molecular docking studies can elucidate the key interactions between the inhibitor and the target protein, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding. This information allows for the rational design of modifications to the lead compound to enhance these interactions and, consequently, the inhibitory potency.
Advanced Analytical and Spectroscopic Characterization Techniques for Methyl 6 Amino 2 Methoxynicotinate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like methyl 6-amino-2-methoxynicotinate. Both ¹H and ¹³C NMR spectroscopy provide critical data for confirming the compound's structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, characteristic signals would be expected for the aromatic protons on the pyridine (B92270) ring, the amino group protons, and the protons of the methoxy (B1213986) and methyl ester groups. For instance, in a derivative, methyl 2-((benzyloxy)amino)-6-methoxynicotinate, the proton of the benzyloxyamino group appears as a singlet at δ 10.22 ppm. nih.gov The aromatic protons typically appear as doublets due to coupling with adjacent protons on the pyridine ring. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Each carbon in the pyridine ring, the methoxy group, the ester group, and the amino group will produce a distinct signal. For example, in a study of related nicotinohydrazide hybrids, the carbon of the methoxy group (OCH₃) was observed at a chemical shift of approximately 53.53-54.44 ppm. tandfonline.com All ¹³C NMR spectra are typically proton-decoupled to simplify the spectrum by removing carbon-proton coupling. googleapis.com
The following table summarizes typical (though not experimentally verified for the specific parent compound) ¹H and ¹³C NMR data for derivatives of this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~6.1 - 8.0 nih.gov | Not Applicable |
| NH₂ | Variable | Not Applicable |
| OCH₃ (methoxy) | ~3.82–3.97 nih.gov | ~53.53-54.44 tandfonline.com |
| OCH₃ (ester) | ~3.9 | ~52.0 |
| C=O (ester) | Not Applicable | ~165.0 |
| Aromatic C | Not Applicable | ~90.0 - 160.0 |
| C-NH₂ | Not Applicable | ~160.0 |
| C-OCH₃ | Not Applicable | ~165.0 |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the compound being analyzed.
Mass Spectrometry (MS) Techniques in Compound Analysis and Derivatization Confirmation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the identity of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. nih.gov
MS is also crucial for confirming the successful derivatization of the parent compound. For example, when this compound is used as a starting material in a multi-step synthesis, MS can be used to verify the mass of each intermediate and the final product. researchgate.net This is particularly useful in confirming the addition of protecting groups or the formation of new bonds. For instance, in the synthesis of HIV integrase strand transfer inhibitors, high-resolution mass spectrometry was used to confirm the structure of intermediates derived from related nicotinic acid compounds. nih.gov
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of chemical compounds. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities or unreacted starting materials. The purity is typically determined by the peak area percentage in the chromatogram. A purity of ≥98% is often required for pharmaceutical intermediates.
Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for volatile compounds. For certain amino acid esters, GC is a direct method for analysis. researchgate.netsigmaaldrich.com
Flash Column Chromatography: This technique is often used for the purification of synthetic products on a larger scale. For example, in the synthesis of aminothiazole derivatives from methyl 6-methoxynicotinate, flash column chromatography was used to isolate the pure product from the reaction mixture. nih.gov The separation is typically achieved using a gradient of solvents, such as petroleum benzine and ethyl acetate. nih.gov
The synthesis of methyl 2-amino-6-methoxynicotinate itself has been optimized using a combination of microwave and flow reaction technologies, with the purity of the reaction products being a key focus. researchgate.netresearchgate.net
X-ray Crystallography for Absolute Stereochemical Assignment and Conformation Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. nih.gov To perform this analysis, a suitable single crystal of the compound is required. mdpi.com The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. nih.gov
This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. mdpi.com While no specific X-ray crystal structure for this compound is publicly available, this method would be invaluable for unambiguously confirming its structure and providing insights into its solid-state packing and intermolecular interactions. For related compounds, X-ray crystallography has been used to elucidate their structures with high precision.
Quantum Chemical Calculations in Support of Experimental Findings (e.g., DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental data. qulacs.orgnrel.gov These calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. nih.govnih.gov
For this compound, DFT calculations could be used to:
Predict NMR spectra: Calculated NMR chemical shifts can be compared with experimental data to aid in the assignment of signals. nih.gov
Analyze molecular orbitals: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's electronic properties and reactivity. nih.gov
Investigate reaction mechanisms: DFT can be used to model reaction pathways and transition states, helping to understand how the molecule is formed and how it reacts. researchgate.net
Predict charge distributions: Methods like Mulliken analysis can predict charge densities, which can help identify sites susceptible to electrophilic or nucleophilic attack.
In studies of similar molecules, DFT calculations have been successfully used to understand molecular structure and spectroscopic properties. nih.govmdpi.comnih.gov For instance, the B3LYP hybrid functional with a 6-311++G(d,p) basis set is a common level of theory for such calculations. mdpi.com
Future Perspectives and Emerging Research Avenues for Methyl 6 Amino 2 Methoxynicotinate
Innovative Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of Methyl 6-amino-2-methoxynicotinate has evolved, with modern methods focusing on efficiency, selectivity, and sustainability. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com Historically unavailable commercially, its first reported synthesis started from 2,6-dichloronicotinic acid. thieme-connect.com This multi-step process has been significantly optimized using advanced chemical technologies. thieme-connect.comresearchgate.netresearchgate.net
A key innovation involves the use of microwave-induced reactions. thieme-connect.comresearchgate.netthieme-connect.com Microwave heating has proven to dramatically improve the regioselectivity of the methoxylation step, favoring the desired 6-methoxy isomer with high precision. thieme-connect.com This is followed by esterification and another microwave-assisted reaction with p-methoxybenzylamine. researchgate.netresearchgate.net
Furthermore, the integration of flow chemistry, specifically microfluidic hydrogenation, represents a significant leap towards sustainable synthesis. thieme-connect.comresearchgate.netresearchgate.net The final deprotection step, when carried out in an H-Cube® flow reactor, offers improved purity of the final product and aligns with the principles of green chemistry by enabling continuous processing and safer handling of reagents like hydrogen. thieme-connect.comthieme-connect.com This combination of microwave and flow technologies provides a robust and optimized route to this valuable building block. researchgate.netresearchgate.net
Key Synthetic Steps:
| Step | Method | Advantage |
|---|---|---|
| Regioselective 6-methoxylation | Microwave-induced reaction | High selectivity for the desired isomer thieme-connect.com |
| Amine Introduction | Microwave-induced reaction with p-methoxybenzylamine | Efficient C-N bond formation researchgate.netresearchgate.net |
| Final Deprotection | Flow reaction hydrogenation (H-Cube®) | Improved purity, enhanced safety thieme-connect.comthieme-connect.com |
Identification of Novel Therapeutic Targets and Biological Applications
The core structure of this compound makes it an ideal starting point for developing inhibitors for a wide range of therapeutic targets. Its utility as a precursor for fused 2-pyridones is particularly noteworthy, as this motif is present in molecules with significant biological activity. thieme-connect.comthieme-connect.com
Key Therapeutic Areas and Targets:
Antiviral: The 2-pyridone core is found in non-nucleoside reverse transcriptase inhibitors for HIV-1. thieme-connect.com Furthermore, derivatives of the closely related 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide scaffold, which can be synthesized from nicotinic acid precursors, are being optimized as HIV integrase strand transfer inhibitors (INSTIs) that are effective against drug-resistant viral strains. nih.govacs.org
Antibacterial: Fused pyridones derived from this scaffold are known to inhibit bacterial DNA gyrase and topoisomerase, crucial enzymes for bacterial replication. researchgate.netthieme-connect.com This opens avenues for developing new classes of antibiotics.
Oncology: The compound serves as a building block for inhibitors of the MAPK kinase pathway, which is central to regulating tumor cell growth and survival. researchgate.netresearchgate.net Research has also explored the cytotoxic effects of related compounds on various cancer cell lines. researchgate.netsmolecule.com
Metabolic Disorders: A high-throughput screening campaign identified a related compound, JBSNF-000088, as an inhibitor of Nicotinamide N-methyltransferase (NNMT). nih.gov NNMT is a cytosolic enzyme that plays a role in metabolism, and its inhibition is a potential strategy for treating diabetes and other metabolic disorders. nih.gov
Anti-tuberculosis: In the development of novel treatments for tuberculosis, isatin-nicotinohydrazide hybrids have been synthesized. nih.govtandfonline.com Studies showed that introducing a 6-methoxy group to the nicotinohydrazide moiety, which can be derived from Methyl 6-methoxynicotinate, enhanced the anti-tubercular activity compared to unsubstituted analogues. nih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry
This compound is a prime candidate for integration into modern drug discovery workflows that rely on high-throughput screening (HTS) and combinatorial chemistry. Its role as a versatile building block is crucial for generating large libraries of diverse small molecules needed for these screening efforts. researchgate.net
The efficient and optimized synthesis of the compound allows for its production in quantities sufficient for library synthesis. researchgate.netresearchgate.net From this single precursor, a multitude of derivatives can be created by modifying the amino and ester functional groups. This enables the rapid generation of focused libraries around a privileged core structure, such as the fused 2-pyridone system. thieme-connect.comthieme-connect.com
For example, a library of over one million small molecules was screened in an HTS campaign to identify inhibitors of the enzyme NNMT, leading to the discovery of a lead compound. nih.gov The ability to systematically synthesize analogues of this compound is essential for such structure-activity relationship (SAR) studies, which are critical for optimizing hit compounds into viable drug candidates. acs.org The development of polymer-bound active esters further facilitates the use of such building blocks in the parallel synthesis of compound libraries. researchgate.net
Cross-Disciplinary Research at the Interface of Chemistry and Biology
The future of research on this compound lies at the intersection of chemistry and biology. The synergy between innovative synthetic chemistry and sophisticated biological evaluation is driving the exploration of its full therapeutic potential.
Advances in synthetic methodologies, such as the combined use of microwave and flow chemistry, are not merely academic exercises; they directly enable biologists and medicinal chemists to access novel chemical matter for testing. thieme-connect.comresearchgate.netresearchgate.net The efficient synthesis of this compound and its derivatives allows for the creation of diverse chemical libraries that can be screened against a wide array of biological targets. researchgate.net
This cross-disciplinary approach is evident in the development of inhibitors for complex targets like HIV integrase and the MAPK pathway. nih.govresearchgate.net Chemists design and synthesize novel analogues based on structural insights from computational chemistry and X-ray crystallography, while biologists evaluate their potency and mechanism of action in enzymatic and cell-based assays. researchgate.netnih.gov For instance, the synthesis of various derivatives and their subsequent testing against human cancer cell lines exemplifies this collaborative effort, aiming to understand how structural modifications impact cytotoxic activity and selectivity. researchgate.net This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and highlights the pivotal role of versatile building blocks like this compound.
Q & A
Q. What are the established synthetic pathways for Methyl 6-amino-2-methoxynicotinate, and what key reagents are typically employed?
this compound can be synthesized via multi-step routes involving condensation and functional group transformations. For example, a related nicotinamide derivative was synthesized by reacting a methoxynaphthalenyl ketone with ethyl acetoacetate in acetic acid and ammonium acetate, followed by hydrazine hydrate treatment to form a hydrazide intermediate . Substitution reactions using chloro precursors (e.g., methyl 6-chloro-2-methoxynicotinate) may also serve as a starting point, with ammonia or amines introducing the amino group . Key reagents include palladium catalysts (for cross-coupling), hydrazine derivatives, and acetic acid/ammonium acetate mixtures for cyclization.
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) is essential for assessing purity (e.g., ≥98% purity validation) . Nuclear magnetic resonance (NMR) spectroscopy, including - and -NMR, provides detailed structural confirmation, such as identifying methyl groups on pyridine rings (e.g., peaks at 2.72 ppm for methyl substituents) . High-resolution mass spectrometry (HRMS) further validates molecular formulas, with relative errors <3 ppm ensuring accuracy .
Q. What safety protocols should be followed during handling and storage?
Use NIOSH/CEN-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) and full-body protective gear to minimize inhalation and dermal contact . Avoid drainage contamination due to potential ecological toxicity . Store in sealed containers under dry, ventilated conditions, away from incompatible materials .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize by-products?
Solvent selection (e.g., DMF for palladium-catalyzed reactions, acetic acid for cyclization) and catalyst loading significantly influence yield . For example, refluxing in acetic acid with ammonium acetate (8:10 molar ratio) improved cyclization efficiency in a related nicotinamide synthesis . Temperature gradients and inert atmospheres (e.g., nitrogen) can suppress side reactions. Kinetic monitoring via in-situ spectroscopy helps identify optimal reaction times.
Q. How should researchers address discrepancies in reported physicochemical properties, such as melting points?
Cross-validate melting points using differential scanning calorimetry (DSC) and ensure sample purity via HPLC . If literature data is sparse (e.g., no melting point reported for this compound), compare with structurally analogous compounds (e.g., 2-Methoxy-6-methylnicotinic acid derivatives) and employ computational tools like PubChem data for predictive modeling .
Q. What strategies are recommended for toxicological profiling when experimental data is limited?
Use read-across approaches with structurally similar compounds (e.g., methoxy- and amino-substituted pyridines) to infer hazards . In silico tools like EPA’s CompTox Dashboard provide predictive toxicity data (e.g., DSSTox Substance ID cross-referencing) . Incremental in vitro assays (e.g., Ames test for mutagenicity) can fill data gaps before in vivo studies .
Q. How can mechanistic studies elucidate the compound’s reactivity under varying conditions?
Probe reactivity by varying pH, temperature, and solvent polarity. For example, monitor ester hydrolysis under acidic/basic conditions via -NMR to track degradation products . Isotopic labeling (e.g., -methoxy groups) combined with mass spectrometry can trace reaction pathways. Computational modeling (DFT) predicts transition states and intermediates for palladium-catalyzed steps .
Data Contradiction and Validation
Q. How to resolve inconsistencies in reported spectroscopic data (e.g., NMR shifts)?
Replicate experiments under standardized conditions (e.g., deuterated solvents, calibrated instruments). Compare with high-quality reference spectra from databases like PubChem or NIST . For ambiguous peaks, 2D NMR techniques (e.g., HSQC, HMBC) clarify spin-spin coupling and connectivity .
Q. What methodologies are effective in detecting and quantifying synthetic impurities?
Ultra-HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) enhances sensitivity for trace impurities . Gradient elution protocols improve separation of polar by-products. Quantify using external calibration curves with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
